molecular formula C12H24N2O2S B7931823 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931823
M. Wt: 260.40 g/mol
InChI Key: FZJPJOMQCMHTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-aminoethylsulfanylmethyl substituent at the 2-position. Its molecular formula is C₁₂H₂₄N₂O₂S, with a molecular weight of 260.4 g/mol (). The compound is chiral, with the (S)-enantiomer explicitly referenced in patents and supplier catalogs (). The tert-butyl ester enhances solubility in organic solvents and stability during synthetic steps, while the aminoethylsulfanyl group provides nucleophilic reactivity for further functionalization.

Applications This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing enzyme inhibitors (e.g., leukotriene A4 hydrolase) and receptor-targeting molecules. Its amino group enables reductive amination or conjugation with electrophiles, making it versatile for drug discovery ().

Properties

IUPAC Name

tert-butyl 2-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(14)9-17-8-6-13/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJPJOMQCMHTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino and sulfanyl groups. The final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares structural analogues, emphasizing substituent variations and their implications:

Compound Name Substituent/Modification Molecular Weight (g/mol) CAS Number Key References
2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-(Aminoethylsulfanylmethyl) 260.4 1311314-44-9
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester 2-(Tosyloxymethyl) 369.5 Not provided
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(Aminoethylsulfanylmethyl) (positional isomer) 260.4 1353983-34-2
(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-(Hydroxyethylsulfanylmethyl) 261.39 1353998-03-4
2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-(Aminoethoxymethyl) (ether linkage) 244.3 1353961-70-2
3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester Piperazine core; 3-formyl, 4-methanesulfonyl 322.4 Not provided

Key Differences and Implications

Substituent Reactivity Aminoethylsulfanyl vs. Tosyloxy: The aminoethylsulfanyl group in the target compound is nucleophilic, enabling conjugation with electrophiles (e.g., aldehydes in reductive amination). In contrast, the tosyloxy group in acts as a leaving group, facilitating nucleophilic substitutions (e.g., with amines or thiols) . Hydroxyethylsulfanyl vs.

Positional Isomerism

  • The 3-substituted isomer () may exhibit altered steric and electronic effects compared to the 2-substituted target compound, impacting binding affinity in enzyme-inhibitor complexes .

Core Heterocycle

  • Piperazine derivatives () introduce additional nitrogen atoms and conformational flexibility, which are advantageous for targeting specific enzymes (e.g., kinase inhibitors) .

Protecting Group Stability

  • All compounds share the tert-butyl ester, which is stable under basic conditions but cleaved by acids (e.g., HCl in dichloromethane, as in ). Deprotection yields free amines for downstream reactions .

Biological Activity

2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(((2-aminoethyl)thio)methyl)pyrrolidine-1-carboxylate, is a compound with significant biological activity. This article reviews its molecular characteristics, biological effects, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

  • Chemical Formula : C12H24N2O2S
  • Molecular Weight : 260.4 g/mol
  • CAS Number : 1353983-34-2

This compound features a pyrrolidine ring substituted with a carboxylic acid group and an aminoethyl sulfanyl side chain, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Viral Enzymes : It has been identified as a potential inhibitor of neuraminidase, an enzyme critical for the replication of influenza viruses. Studies have shown that compounds in the pyrrolidine series can significantly reduce viral cytopathogenic effects in cell cultures .
  • Antioxidant Properties : The presence of the thiol group in the structure suggests potential antioxidant capabilities, which may contribute to cellular protection against oxidative stress.

Neuraminidase Inhibition

A study tested numerous α- and β-amino acids for their ability to inhibit neuraminidase from the influenza virus. The results indicated that certain pyrrolidine derivatives, including those similar to this compound, exhibited competitive inhibition against the enzyme. The most potent compounds showed Ki values in the micromolar range, indicating significant inhibitory activity .

Cytotoxicity and Cell Viability

In vitro assays using the MTT method assessed the cytotoxic effects of this compound on various cell lines. Results demonstrated that treatment with the compound reduced cell viability at higher concentrations but showed protective effects at lower doses, suggesting a dose-dependent response .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neuraminidase InhibitionCompetitive inhibitor with Ki values around 50 μM
Antioxidant PotentialSuggested by the presence of thiol groupsGeneral Insight
CytotoxicityDose-dependent effects on cell viability

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent, particularly in antiviral applications. Its ability to inhibit neuraminidase suggests further exploration in drug development against influenza viruses. Additionally, its antioxidant properties could be beneficial in treating conditions associated with oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.